5-(2-Hydroxyethyl)pyridine-3-carboxylic acid

Description

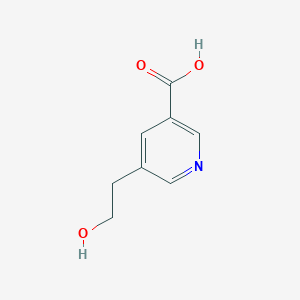

5-(2-Hydroxyethyl)pyridine-3-carboxylic acid is a pyridine derivative featuring a carboxylic acid group at position 3 and a 2-hydroxyethyl substituent at position 5. This structural motif combines hydrophilic (hydroxyethyl and carboxylic acid) and aromatic (pyridine ring) components, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

Molecular Formula |

C8H9NO3 |

|---|---|

Molecular Weight |

167.16 g/mol |

IUPAC Name |

5-(2-hydroxyethyl)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C8H9NO3/c10-2-1-6-3-7(8(11)12)5-9-4-6/h3-5,10H,1-2H2,(H,11,12) |

InChI Key |

DOVDJCQZVFLFDE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC=C1C(=O)O)CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Hydroxyethyl)pyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-cyanopyridine with ethylene oxide in the presence of a base, followed by hydrolysis to yield the desired product. The reaction conditions typically include:

Temperature: 80-100°C

Solvent: Aqueous or organic solvent

Catalyst: Base such as sodium hydroxide or potassium hydroxide

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(2-Hydroxyethyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid group.

Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols.

Major Products Formed

Oxidation: 5-(2-Carboxyethyl)pyridine-3-carboxylic acid

Reduction: 5-(2-Hydroxyethyl)pyridine-3-methanol

Substitution: Various substituted pyridine derivatives depending on the reagent used.

Scientific Research Applications

5-(2-Hydroxyethyl)pyridine-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential role in enzyme inhibition and as a precursor for biologically active compounds.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(2-Hydroxyethyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors and signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- Hydrophilicity: The hydroxyethyl group in the target compound enhances water solubility compared to hydrophobic substituents like hex-1-ynyl or butylamino .

- Acidity : Electron-withdrawing groups (e.g., chloro) lower the pKa of the carboxylic acid, increasing its deprotonation tendency, while electron-donating groups (e.g., hydroxyethyl) may moderately reduce acidity .

- Synthetic Accessibility: Analogs like 5-(butylamino) derivatives are synthesized via amidation or nucleophilic substitution, achieving yields of 51–73% . In contrast, the hydroxyethyl group may require protection-deprotection strategies due to its reactivity .

Challenges and Opportunities

- Synthetic Complexity : Introducing polar groups like hydroxyethyl often necessitates multi-step syntheses with protective groups, reducing overall yield .

- Biological Optimization : While hydroxyethyl improves solubility, it may reduce membrane permeability in drug candidates, requiring structural balancing .

Biological Activity

5-(2-Hydroxyethyl)pyridine-3-carboxylic acid, a pyridine derivative, has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a carboxylic acid group and a hydroxyethyl side chain. Its structure can be represented as follows:

The presence of the hydroxyethyl group is believed to enhance its solubility and biological interactions.

Antimicrobial Activity

Research has demonstrated that compounds containing the pyridine nucleus exhibit significant antimicrobial properties. Specifically, studies have shown that this compound derivatives can inhibit various bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 40 µg/mL | |

| Klebsiella pneumoniae | 45 µg/mL | |

| Pseudomonas aeruginosa | 55 µg/mL |

This table summarizes the effectiveness of this compound against selected bacterial strains, indicating its potential as an antimicrobial agent.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in cancer research. Studies have indicated that this compound can induce cytotoxic effects in various cancer cell lines.

Case Study: Cytotoxicity in Cancer Cell Lines

A recent study evaluated the cytotoxic effects of this compound on several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer). The results are summarized below:

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| A549 | 10 | Cell cycle arrest at G1 phase |

| HCT-116 | 12 | Inhibition of proliferation |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's effectiveness against these cancer types.

The biological activity of this compound is thought to involve several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways leading to cell death.

- Cell Cycle Arrest : It has been shown to interfere with the cell cycle, particularly in cancer cells, preventing their replication.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.